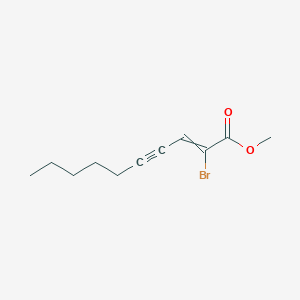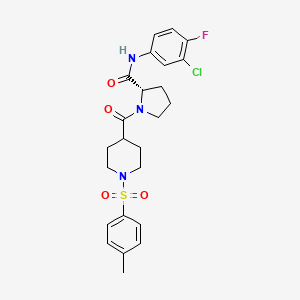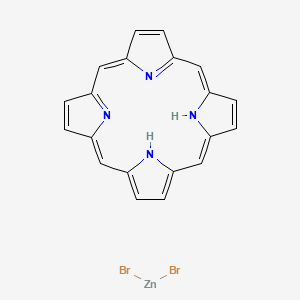![molecular formula C18H20ClNO B12620631 (2S)-2-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine CAS No. 920798-74-9](/img/structure/B12620631.png)
(2S)-2-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine is a chiral morpholine derivative. Morpholine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-chlorobenzaldehyde and (1R)-1-phenylethylamine.
Formation of Intermediate: The starting materials undergo a series of reactions, including condensation and cyclization, to form the morpholine ring.
Chirality Introduction: The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials to ensure the desired (2S) and (1R) configurations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimization of Reaction Conditions: Optimizing temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of agrochemicals or other industrial products.
Mécanisme D'action
The mechanism of action of (2S)-2-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine involves:
Molecular Targets: Binding to specific enzymes or receptors in the body.
Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic pathways, to exert its effects.
Comparaison Avec Des Composés Similaires
(2S)-2-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]piperidine: Another chiral compound with a similar structure but different ring system.
(2S)-2-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]pyrrolidine: Similar in structure but with a five-membered ring instead of a six-membered morpholine ring.
Uniqueness: (2S)-2-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine is unique due to its specific stereochemistry and the presence of both a chlorophenyl and a phenylethyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Numéro CAS |
920798-74-9 |
|---|---|
Formule moléculaire |
C18H20ClNO |
Poids moléculaire |
301.8 g/mol |
Nom IUPAC |
(2S)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine |
InChI |
InChI=1S/C18H20ClNO/c1-14(15-5-3-2-4-6-15)20-11-12-21-18(13-20)16-7-9-17(19)10-8-16/h2-10,14,18H,11-13H2,1H3/t14-,18-/m1/s1 |
Clé InChI |
MUSUCRDVNBEKRT-RDTXWAMCSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)N2CCO[C@H](C2)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine](/img/structure/B12620548.png)

![2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B12620561.png)
![2-[2-(Methoxymethyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B12620578.png)
![1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12620580.png)


![N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide](/img/structure/B12620586.png)
![[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12620594.png)


![2-Methoxy-5-{4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl}pyridine](/img/structure/B12620598.png)
![4-[4-(1-Cyclohexylideneethyl)phenyl]morpholine](/img/structure/B12620602.png)
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octyl carbonate](/img/structure/B12620608.png)
